molecular formula C4H6N2O2S2 B6176829 (1,3-thiazol-4-yl)methanesulfonamide CAS No. 1248111-26-3

(1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B6176829
CAS No.: 1248111-26-3
M. Wt: 178.2
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Description

(1,3-thiazol-4-yl)methanesulfonamide is a high-value heterocyclic building block designed for research and development in medicinal and synthetic chemistry. This compound features a methanesulfonamide group linked to a 1,3-thiazole ring, a privileged structure in drug discovery known for its versatile biological activities . The molecular framework is closely related to patented chemical structures investigated for use in pharmaceutical applications . As a synthetic intermediate, it serves as a critical precursor for constructing more complex molecules. Researchers can utilize its functional groups to explore structure-activity relationships or to create hybrid molecules with tunable properties . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1248111-26-3

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nitrogen atom of methanesulfonamide attacks the carbon adjacent to a leaving group (e.g., chlorine) on the thiazole ring, displacing the substituent and forming the sulfonamide bond. This reaction typically proceeds under mild conditions (25–85°C) in polar aprotic solvents such as dichloromethane or methanol. For example, the synthesis of the closely related (2-chloro-1,3-thiazol-4-yl)methanesulfonamide involves refluxing methanesulfonamide with 2-chloro-4-chloromethylthiazole in methanol, yielding the target compound after 8 hours at 80–85°C.

Key variables influencing yield:

  • Solvent polarity: Methanol and ethanol enhance nucleophilicity but may necessitate extended reaction times.

  • Temperature control: Elevated temperatures (≥80°C) accelerate substitution but risk side reactions such as thiazole ring decomposition.

  • Stoichiometry: A 1:1 molar ratio of methanesulfonamide to thiazole intermediate optimizes product formation while minimizing dimerization.

Intermediate Functionalization Strategies

Thiazole Ring Construction

The thiazole core is often synthesized prior to sulfonamide functionalization. One approach involves the Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. For instance, 4-(chloromethyl)thiazole can be prepared by reacting thiourea with 2-chloroacetoacetyl chloride, followed by purification via recrystallization.

Sulfonamide Coupling

Post-thiazole formation, the chloromethyl group undergoes substitution with methanesulfonamide. Patent data reveal that adding triethylamine as a base facilitates deprotonation of methanesulfonamide, enhancing its nucleophilicity. Reactions conducted in dichloromethane with catalytic triethylamine at 25–30°C achieve yields exceeding 70%.

Example protocol:

  • Dissolve 4-(chloromethyl)thiazole (1.0 equiv) and methanesulfonamide (1.2 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) dropwise under nitrogen.

  • Stir at 25°C for 4 hours, monitor by TLC.

  • Quench with water, extract with dichloromethane, and concentrate in vacuo.

  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Optimization and Process-Scale Considerations

Solvent Selection and Byproduct Mitigation

Comparative studies highlight methanol as superior to toluene or tetrahydrofuran for minimizing byproducts like N-oxide impurities. Silicondioxide additives during workup adsorb polar impurities, improving crude product purity.

Solid Dispersion Techniques

Patent WO2016132378A2 discloses solid dispersion methods to enhance the stability of sulfonamide-thiazole hybrids. Combining this compound with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) in a 1:1 ratio via solvent evaporation yields amorphous composites with improved dissolution profiles.

Table 1: Solvent Systems for Solid Dispersion Preparation

SolventCarrierCrystallinity Reduction (%)
DichloromethaneMCC92
EthanolHPMC88
AcetoneSilicondioxide85

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling offers a route to functionalized thiazoles. For example, coupling 4-bromothiazole with methanesulfonamide-bearing boronic esters in the presence of Pd(PPh₃)₄ achieves moderate yields (40–50%). This method remains limited by the availability of specialized boronic acid reagents.

Reductive Amination

A two-step sequence involving condensation of thiazole-4-carbaldehyde with methanesulfonamide followed by sodium cyanoborohydride reduction has been explored. However, competing imine formation reduces overall efficiency (yield: 35–45%).

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 4.72 (s, 2H, CH₂), 3.15 (s, 3H, SO₂NH₂).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3100 cm⁻¹ (N-H stretch).

Crystallographic Insights

Single-crystal X-ray diffraction of intermediates reveals planar thiazole rings with bond lengths consistent with aromaticity (C-S: 1.72 Å, C-N: 1.29 Å). The sulfonamide group adopts a tetrahedral geometry, facilitating hydrogen bonding in the solid state .

Chemical Reactions Analysis

Types of Reactions

(1,3-thiazol-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(1,3-thiazol-4-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-thiazol-4-yl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Thiazole-Containing Sulfonamides

Structural and Functional Differences
Compound Structural Variation Key Biological Activity Physicochemical Properties
(1,3-Thiazol-4-yl)methanesulfonamide Base structure: thiazole + methanesulfonamide Anticonvulsant, antitumor (hypothesized) Moderate logP (~1.8), high solubility in polar solvents
3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindole Thiazole fused with azaindole Antiproliferative (GI₃₀: 0.1–1.2 µM) Higher lipophilicity (logP ~3.5), limited aqueous solubility
5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol Thiazole + oxadiazole-thiol hybrid Antimicrobial (MIC: 4–16 µg/mL) Enhanced metabolic stability due to oxadiazole
[2-(4-Trifluoromethylphenyl)-1,3-thiazol-4-yl]methanol Thiazole + trifluoromethylphenyl substituent Intermediate for antitumor derivatives Increased hydrophobicity (logP ~4.2)

Key Findings :

  • The phenyl-substituted thiazole in 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindole enhances antiproliferative activity by inducing G1 cell cycle arrest and autophagy/apoptosis .
  • Oxadiazole-thiol hybrids (e.g., compound 3 in ) exhibit improved metabolic stability compared to pure sulfonamides, making them viable antimicrobial candidates .
  • Electron-withdrawing groups (e.g., -CF₃ in ) increase lipophilicity but reduce solubility, impacting bioavailability .

Methanesulfonamide Derivatives with Heterocyclic Moieties

Mechanism and Target Specificity
Compound Heterocycle Type Biological Target Activity Profile
This compound Thiazole Potassium channels (Kv 4.2) Anticonvulsant (docking energy: -9.2 kcal/mol)
Zonisamide (1,2-benzisoxazol-3-ylmethanesulfonamide) Isoxazole Kv 4.2, carbonic anhydrase Clinically approved anticonvulsant
(1H-Indazol-3-yl)methanesulfonamide Indazole Kv 4.2 High binding affinity (-10.1 kcal/mol)
N-(4-{2-[(4-Chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide Thiazole + chlorofluorophenyl Undisclosed (hypothesized kinase inhibition) Synthetic intermediate (EN 300-37152379)

Key Findings :

  • Isoxazole-to-thiazole substitution (as in zonisamide vs. This compound) alters target specificity. Thiazole derivatives show comparable Kv 4.2 binding but lack carbonic anhydrase inhibition .
  • Indazole isosteres () exhibit superior binding energy (-10.1 kcal/mol) due to enhanced π-π stacking with Kv 4.2 receptors .

Structural Analogs with Non-Sulfonamide Functional Groups

Compound Functional Group Application Notable Property
2-(1,3-Thiazol-4-yl)benzimidazolium formate Benzimidazole + formate Crystallography, proton transport Monoclinic P21/c crystal system
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP) Thiazole + ethynylpiperidine mGluR5 antagonism Attenuates cocaine-seeking behavior
1H-1,2,4-Triazol-4-ium (3,4-dichlorophenyl)methanesulfonate Triazole + sulfonate Supramolecular drug design 1D hydrogen-bonded chains

Key Findings :

  • Benzimidazole-thiazole hybrids () form stable solvates with formic acid, enabling crystallographic studies for drug formulation .
  • MTEP () demonstrates the versatility of thiazole scaffolds in neuropharmacology, targeting glutamate receptors rather than sulfonamide-associated channels .

Q & A

Q. What are the common synthetic routes for (1,3-thiazol-4-yl)methanesulfonamide and its derivatives?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the thiazole core via reactions such as Hantzsch thiazole synthesis, using α-haloketones or thiourea derivatives as precursors .
  • Sulfonylation : Introduction of the methanesulfonamide group via nucleophilic substitution or coupling reactions with sulfonyl chlorides .
  • Purification : Column chromatography or recrystallization to isolate the target compound, followed by characterization using NMR, IR, and mass spectrometry .

Q. How is the purity and structural integrity of this compound confirmed in synthetic chemistry?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments, ensuring correct regiochemistry and absence of isomers .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities .
  • High-Performance Thin-Layer Chromatography (HPTLC) : Validated under ICH guidelines to assess purity and degradation products under stress conditions (e.g., oxidative, thermal) .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

Initial screening often involves:

  • In vitro cytotoxicity assays : Against cancer cell lines (e.g., NCI-60 panel) to identify antiproliferative activity .
  • Enzyme inhibition studies : Targeting kinases, carbonic anhydrases, or microbial enzymes to assess specificity and potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Optimization strategies include:

  • Catalyst screening : Use of palladium or copper catalysts for coupling reactions to enhance efficiency .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve sulfonylation kinetics .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

Q. What methodologies are recommended for analyzing stability and degradation products under stress conditions?

Robust protocols involve:

  • Forced degradation studies : Expose the compound to acidic, alkaline, oxidative, and photolytic conditions per ICH Q2(R2) guidelines .
  • ESI-MS and HPTLC : Identify degradation products (e.g., hydrolyzed sulfonamide or thiazole ring-opened derivatives) and quantify stability .
  • Kinetic modeling : Determine degradation pathways and shelf-life predictions using Arrhenius equations .

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) influence biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Fluorinated aromatic rings : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Thiazole-adjacent substituents : Bulky groups (e.g., methoxyacridinyl) improve intercalation with DNA or enzyme active sites .
  • Sulfonamide linker flexibility : Rigid linkers reduce entropy penalties in target binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

Critical approaches include:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis : Compare IC₅₀ values across multiple studies to identify outliers or trends .
  • Computational docking : Validate experimental results by modeling ligand-target interactions (e.g., using AutoDock Vina) .

Q. What advanced techniques are used to study target engagement and binding kinetics?

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) and dissociation rates for enzyme-inhibitor complexes .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-target complexes to guide rational design .

Methodological Resources

  • Synthetic protocols : Multi-step organic reactions with Lawesson’s reagent for thiazole cyclization .
  • Degradation studies : HPTLC and ESI-MS workflows for stability-indicating assays .
  • Biological assays : Standardized NCI-60 cytotoxicity screening and kinase inhibition protocols .

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